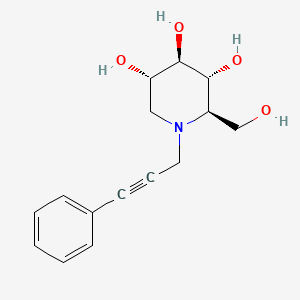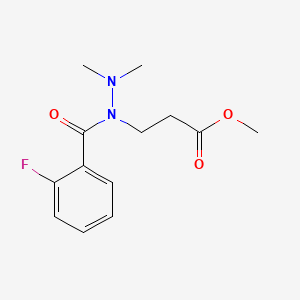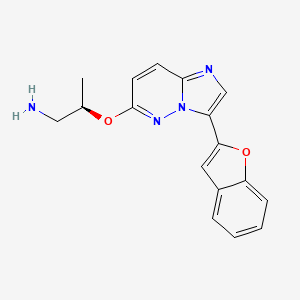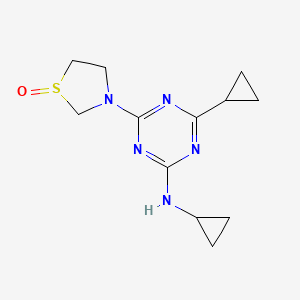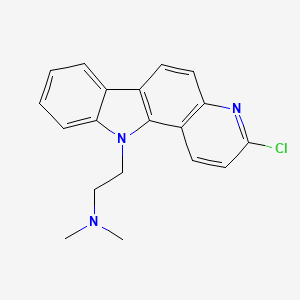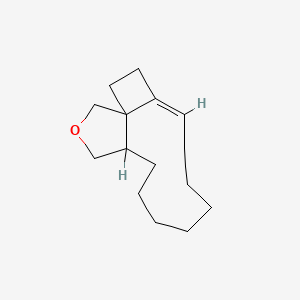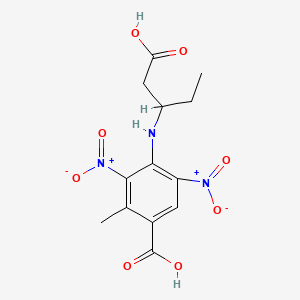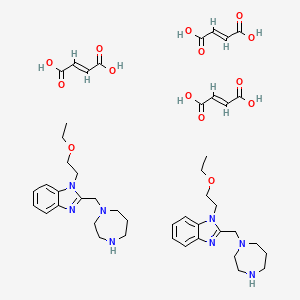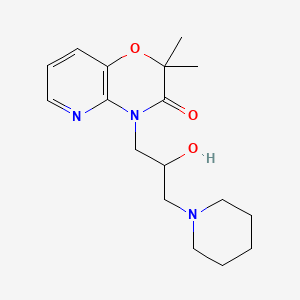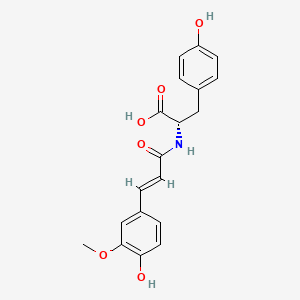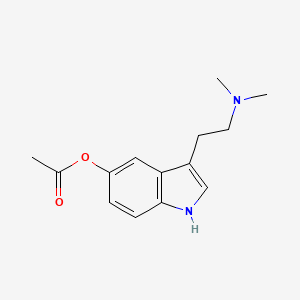
5-Acetoxy-N,N-dimethyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetoxy-N,N-dimethyltryptamine, also known as 3-[2-(dimethylamino)ethyl]-1H-indol-5-yl acetate, is a synthetic compound belonging to the tryptamine family. This compound is structurally related to other well-known tryptamines such as psilocybin and N,N-dimethyltryptamine. It has garnered interest in scientific research due to its potential pharmacological effects and applications in various fields.
Métodos De Preparación
The synthesis of 5-Acetoxy-N,N-dimethyltryptamine typically involves multiple steps. One common method starts with the acetylation of 5-hydroxy-N,N-dimethyltryptamine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy compound . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, focusing on yield and purity.
Análisis De Reacciones Químicas
5-Acetoxy-N,N-dimethyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Hydrolysis: The acetoxy group can be hydrolyzed to yield 5-hydroxy-N,N-dimethyltryptamine under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other tryptamine derivatives, aiding in the exploration of structure-activity relationships.
Industry: Its unique chemical properties make it a valuable compound for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Acetoxy-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including the serotonin 2A receptor. This interaction leads to alterations in neurotransmitter release and signaling pathways, which may contribute to its psychoactive effects . The compound’s effects on serotonin transporters and other molecular targets are also being investigated to understand its full pharmacological profile.
Comparación Con Compuestos Similares
5-Acetoxy-N,N-dimethyltryptamine is structurally similar to other tryptamines such as:
Psilocybin: Both compounds have an acetoxy group, but psilocybin has a phosphoryloxy group instead of an acetoxy group.
N,N-dimethyltryptamine: This compound lacks the acetoxy group, making it less stable and more prone to rapid metabolism.
5-Methoxy-N,N-dimethyltryptamine: This compound has a methoxy group at the 5-position instead of an acetoxy group, leading to different pharmacological effects.
The uniqueness of this compound lies in its acetoxy group, which influences its stability, solubility, and interaction with biological targets.
Propiedades
Número CAS |
16977-50-7 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] acetate |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)18-12-4-5-14-13(8-12)11(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3 |
Clave InChI |
BZFGYTBVFYYKOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


